Aep-IN-3
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Overview
Description
Aep-IN-3 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is known for its role as an inhibitor of asparaginyl endopeptidase, a cysteine protease found in both mammalian and plant cells. Asparaginyl endopeptidase is involved in various biological processes, including protein degradation and peptide modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aep-IN-3 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modification: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity. Key steps include:
Batch Reactions: Large-scale batch reactions are conducted to form the core structure.
Continuous Flow Reactions: Continuous flow reactions are employed for functional group modifications to enhance efficiency.
Purification and Quality Control: Advanced purification techniques, such as high-performance liquid chromatography, are used to achieve the desired purity. Quality control measures are implemented to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
Aep-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its inhibitory activity.
Substitution: Substitution reactions are used to introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its inhibitory activity and specificity.
Scientific Research Applications
Aep-IN-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool for studying the enzymatic activity of asparaginyl endopeptidase and its role in protein degradation.
Biology: this compound is employed in biological studies to investigate the role of asparaginyl endopeptidase in various cellular processes.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases where asparaginyl endopeptidase is implicated, such as cancer and neurodegenerative disorders.
Industry: this compound is used in the development of diagnostic tools and assays for detecting asparaginyl endopeptidase activity.
Mechanism of Action
Aep-IN-3 exerts its effects by inhibiting the activity of asparaginyl endopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving peptide bonds at asparagine residues. This inhibition disrupts various biological processes that rely on asparaginyl endopeptidase activity, leading to therapeutic effects in diseases where the enzyme is overactive.
Comparison with Similar Compounds
Aep-IN-3 is unique compared to other inhibitors of asparaginyl endopeptidase due to its high specificity and potency. Similar compounds include:
Aep-IN-1: Another inhibitor with lower specificity and potency compared to this compound.
Aep-IN-2: Similar in structure but less effective in inhibiting asparaginyl endopeptidase.
Legumain Inhibitors: A broader class of inhibitors that target legumain, a related enzyme, but with varying degrees of specificity and potency.
This compound stands out due to its optimized structure, which provides enhanced inhibitory activity and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21F4N3O4 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S,4R)-N-[(3S)-5-amino-5-oxopent-1-yn-3-yl]-4-fluoro-1-[1-[4-(trifluoromethoxy)phenyl]cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H21F4N3O4/c1-2-14(10-17(26)29)27-18(30)16-9-13(22)11-28(16)19(31)20(7-8-20)12-3-5-15(6-4-12)32-21(23,24)25/h1,3-6,13-14,16H,7-11H2,(H2,26,29)(H,27,30)/t13-,14-,16+/m1/s1 |
InChI Key |
WXTJCPHELGTTJU-FMKPAKJESA-N |
Isomeric SMILES |
C#C[C@H](CC(=O)N)NC(=O)[C@@H]1C[C@H](CN1C(=O)C2(CC2)C3=CC=C(C=C3)OC(F)(F)F)F |
Canonical SMILES |
C#CC(CC(=O)N)NC(=O)C1CC(CN1C(=O)C2(CC2)C3=CC=C(C=C3)OC(F)(F)F)F |
Origin of Product |
United States |
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